molecular formula C12H11NO3S B14334632 Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate CAS No. 106723-73-3

Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate

Cat. No.: B14334632
CAS No.: 106723-73-3
M. Wt: 249.29 g/mol
InChI Key: RNOCXTVNDLSIDJ-UHFFFAOYSA-N
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Description

Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is a heterocyclic compound that contains both pyrrole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur heteroatoms in the structure can lead to unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate typically involves the condensation of a pyrrole derivative with a thiophene derivative. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines to form pyrroles . For the thiophene ring, the Gewald reaction is often used, which involves the condensation of α-cyanoesters with sulfur and ketones .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-pyrrolo)thiophene-2-carboxylate
  • Methyl 3-(2-oxo-2-(piperidin-1-yl)acetyl)-1H-pyrrol-1-yl)thiophene-2-carboxylate
  • Ethanone, 1-(1H-pyrrol-2-yl)-

Uniqueness

Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity. The combination of the acetyl group on the pyrrole ring and the carboxylate ester on the thiophene ring provides a unique scaffold for further chemical modifications and applications .

Properties

IUPAC Name

methyl 3-(2-acetylpyrrol-1-yl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8(14)9-4-3-6-13(9)10-5-7-17-11(10)12(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOCXTVNDLSIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CN1C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618130
Record name Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106723-73-3
Record name Methyl 3-(2-acetyl-1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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